2-chloro-4-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide
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Overview
Description
2-chloro-4-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a pyrrolidinyl group attached to the amide linkage
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Halogenation: The initial step involves the nitration of a suitable benzene derivative followed by halogenation to introduce the chloro and fluoro substituents.
Amide Formation: The intermediate product is then subjected to amide formation reactions, where the amine group is introduced.
Pyrrolidinyl Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyrrolidinyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-4-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoronitrobenzene: Shares the chloro and fluoro substituents but differs in the presence of a nitro group.
2-chloro-4-fluorobenzamide: Similar structure but lacks the pyrrolidinyl group.
N-(4-fluorophenyl)-2-chlorobenzamide: Similar amide linkage but different substitution pattern on the benzene ring.
Uniqueness
The uniqueness of 2-chloro-4-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-17-12-14(21)5-8-16(17)19(25)22-15-6-3-13(4-7-15)11-18(24)23-9-1-2-10-23/h3-8,12H,1-2,9-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIZOWMMBWCRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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